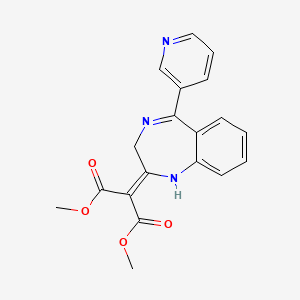
dimethyl (5-pyridin-3-yl-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (5-pyridin-3-yl-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene)malonate is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a pyridine ring fused to a benzodiazepine core, and a malonate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (5-pyridin-3-yl-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene)malonate typically involves multi-step organic reactions. One common method starts with the preparation of the benzodiazepine core, which can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions. The resulting intermediate is then reacted with pyridine-3-carboxaldehyde to introduce the pyridine ring.
The final step involves the esterification of the malonate group. This can be done by reacting the intermediate with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (5-pyridin-3-yl-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl (5-pyridin-3-yl-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene)malonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new anxiolytic and anticonvulsant drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of dimethyl (5-pyridin-3-yl-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene)malonate involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests it may modulate neurotransmitter activity.
Comparison with Similar Compounds
Dimethyl (5-pyridin-3-yl-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene)malonate can be compared with other benzodiazepine derivatives:
Diazepam: Commonly known as Valium, it is used for its anxiolytic and muscle relaxant properties. Unlike this compound, diazepam does not contain a pyridine ring.
Lorazepam: Known for its potent anxiolytic effects, it has a simpler structure without the malonate ester group.
Clonazepam: Used as an anticonvulsant, it has a different substitution pattern on the benzodiazepine core.
The unique combination of the pyridine ring and malonate ester group in this compound distinguishes it from these similar compounds, potentially offering different pharmacological properties and applications.
Properties
IUPAC Name |
dimethyl 2-(5-pyridin-3-yl-1,3-dihydro-1,4-benzodiazepin-2-ylidene)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-25-18(23)16(19(24)26-2)15-11-21-17(12-6-5-9-20-10-12)13-7-3-4-8-14(13)22-15/h3-10,22H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGBJUOZZQKHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1CN=C(C2=CC=CC=C2N1)C3=CN=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














